molecular formula C9H9Cl2NO B13050885 (R)-5,7-Dichlorochroman-4-amine hcl

(R)-5,7-Dichlorochroman-4-amine hcl

Cat. No.: B13050885
M. Wt: 218.08 g/mol
InChI Key: KEBQWSWXMRGLTI-SSDOTTSWSA-N
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Description

(R)-5,7-Dichlorochroman-4-amine HCl is a chiral compound featuring a chroman backbone with chlorine substituents at positions 5 and 7 and an amine group at position 4. Its molecular formula is C₉H₉Cl₂NO·HCl, with a molecular weight of 218.08 + 36.46 (HCl) = 254.54 g/mol. The R-configuration at the 4-amino group distinguishes it from its S-enantiomer, influencing its biological interactions and physicochemical properties.

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

(4R)-5,7-dichloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9Cl2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2/t7-/m1/s1

InChI Key

KEBQWSWXMRGLTI-SSDOTTSWSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C(=CC(=C2)Cl)Cl

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,7-Dichlorochroman-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chroman ring, which can be derived from commercially available starting materials.

    Chlorination: The chroman ring is subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 5th and 7th positions.

    Amination: The chlorinated chroman is then reacted with an amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amine group at the 4th position.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-5,7-Dichlorochroman-4-amine hydrochloride may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

®-5,7-Dichlorochroman-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The chlorine atoms in the chroman ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of chroman-4-one derivatives.

    Reduction: Formation of amine derivatives with reduced functional groups.

    Substitution: Formation of substituted chroman derivatives with various functional groups.

Scientific Research Applications

®-5,7-Dichlorochroman-4-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5,7-Dichlorochroman-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares (R)-5,7-Dichlorochroman-4-amine HCl with analogous chroman-4-amine derivatives, highlighting substituent effects, stereochemistry, and biological implications:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Biological Activities Key Differences vs. Target Compound
(R)-5,7-Dichlorochroman-4-amine HCl C₉H₉Cl₂NO·HCl Cl (5,7), NH₂ (4), R -config 254.54 Potential CNS modulation, enzyme inhibition N/A (Target compound)
(S)-5,7-Dichlorochroman-4-amine HCl C₉H₉Cl₂NO·HCl Cl (5,7), NH₂ (4), S -config 254.54 Varies in receptor binding Enantiomeric configuration alters bioactivity
5,8-Dichlorochroman-4-amine C₉H₉Cl₂NO Cl (5,8), NH₂ (4) 218.08 Unknown Dichloro positions (5,8 vs. 5,7) alter electronic structure
(R)-6-Chlorochroman-4-amine HCl C₉H₁₀ClNO·HCl Cl (6), NH₂ (4), R -config 195.65 + 36.46 = 232.11 Anticancer, antiviral Single Cl at 6; lacks 5-Cl substituent
(R)-7-Bromo-6-fluorochroman-4-amine C₉H₈BrFNO Br (7), F (6), NH₂ (4), R -config 260.07 Enhanced halogen interactions Larger Br and F vs. Cl; different halogen positions
(R)-6,7-Difluorochroman-4-amine C₉H₈F₂NO F (6,7), NH₂ (4), R -config 195.16 Improved solubility, reduced lipophilicity Fluorine's electronegativity vs. Cl's bulk
7-Chloro-6-methoxychroman-4-amine C₁₀H₁₀ClNO₂ Cl (7), OCH₃ (6), NH₂ (4) 213.66 Anti-inflammatory Methoxy group increases polarity, alters pharmacokinetics

Impact of Substituent Position and Halogen Type

  • Dichloro Substitution (5,7 vs. 5,8) : The 5,7-dichloro arrangement in the target compound creates a distinct electron-withdrawing effect, enhancing interactions with hydrophobic enzyme pockets compared to 5,8-dichloro analogs .
  • Halogen Type : Chlorine’s larger atomic radius and polarizability improve lipophilicity and membrane permeability relative to fluorine. For example, (R)-6,7-Difluorochroman-4-amine exhibits lower logP values (~1.2) compared to the target compound (estimated logP ~2.5) .

Stereochemical Effects

The R-configuration of the target compound may confer selectivity for specific biological targets. For instance:

  • (S)-5,7-Dichlorochroman-4-amine HCl demonstrates 10-fold lower activity in dopamine receptor binding assays compared to the R-enantiomer in preliminary studies .
  • Enantiomers of 6-chlorochroman-4-amine exhibit divergent pharmacokinetics, with the R-form showing a 30% longer half-life in rodent models .

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